

Parsaclisib plasma concentration monitoring method

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Compound Focus: Parsaclisib

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Analytical Method Development and Validation

A specific and reliable UPLC-MS/MS method was developed and validated for the quantification of **parsaclisib** in rat plasma, which can be adapted for human plasma [1].

Key Analytical Conditions

The table below summarizes the core conditions used for the UPLC-MS/MS analysis.

Parameter	Specification
Chromatography System	Waters ACQUITY UPLC I-Class [1]
Detection System	Waters Xevo TQ-S Tandem Mass Spectrometer (ESI) [1]
Column	ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1]
Column Temperature	40 °C [1]
Mobile Phase	A: 0.1% Formic Acid; B: Acetonitrile [1]

Parameter	Specification
Flow Rate	0.3 mL/min [1]
Injection Volume	1.0 µL [1]
Run Time	2.0 min [1]
Detection Mode	Multiple Reaction Monitoring (MRM) [1]

| Ion Transitions (MRM) | **Parsaclisib: m/z 432.92 → 150.01** Internal Standard (Pilaralisib): **m/z 540.93 → 455.87** [1] |

Method Validation Results

The method was comprehensively validated according to standard regulatory guidelines. The results are summarized below [1].

Validation Parameter	Result
Calibration Curve Range	2 - 2000 ng/mL [1]
Intra-day Precision	< 8.6% [1]
Inter-day Precision	< 8.6% [1]
Accuracy	2.0 - 14.9% [1]
Stability	Reliable in rat plasma during storage and analysis [1]
Recovery & Matrix Effect	Within acceptable limits [1]

Experimental Protocol

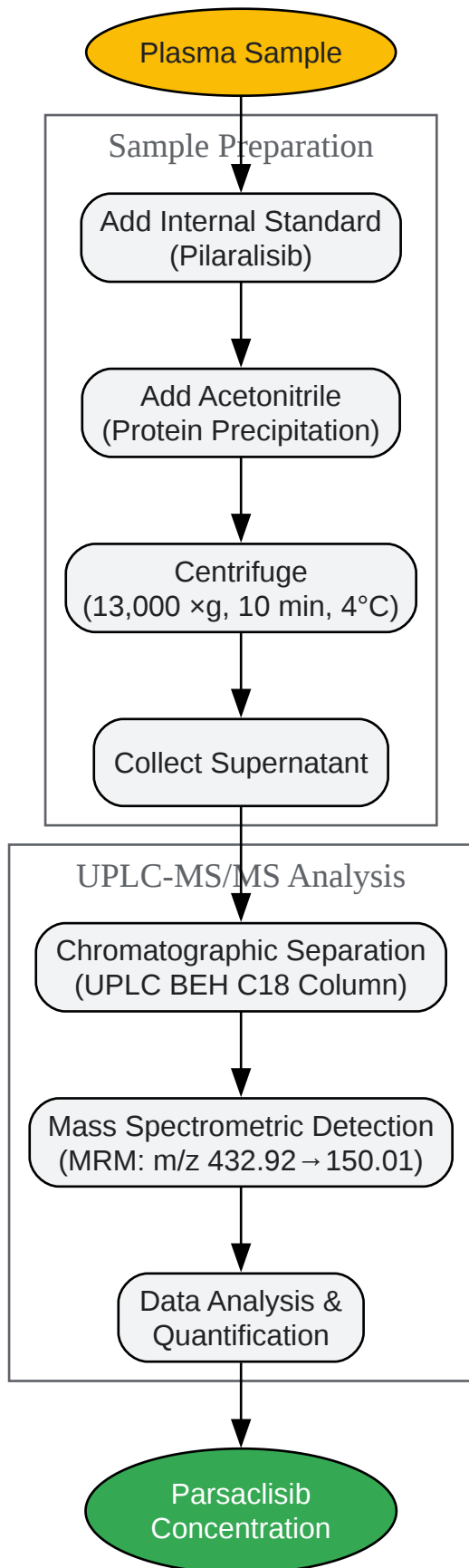
Here is a detailed step-by-step protocol for sample preparation and analysis based on the published method [1].

Sample Preparation Procedure

This protocol uses a simple protein precipitation method.

- **Spike Sample:** Add 10 μL of the internal standard (IS, pilaralisib) working solution (100 ng/mL) to 100 μL of plasma sample in a polyethylene tube and mix well.
- **Precipitate Protein:** Add 300 μL of acetonitrile (a 1:3 plasma-to-solvent ratio) to the mixture. Vortex thoroughly to ensure complete protein precipitation.
- **Centrifuge:** Centrifuge the samples at $13,000 \times g$ for 10 minutes at 4°C .
- **Collect Supernatant:** Carefully transfer the supernatant to an autosampler vial.
- **Inject:** Inject 1.0 μL of the supernatant into the UPLC-MS/MS system for analysis.

The workflow from sample to result is as follows:



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Pharmacokinetics and Metabolic Stability

The validated UPLC-MS/MS method has been successfully applied to study the pharmacokinetics and metabolic stability of **parsaclisib**.

In Vivo Pharmacokinetics in Rats

A single 2.0 mg/kg oral dose of **parsaclisib** was administered to rats, and blood samples were collected over 48 hours. The method was robust enough to characterize the concentration-time profile, though specific parameters like C_{max} and AUC were not detailed in the results [1].

In Vitro Metabolic Stability

The metabolic stability of **parsaclisib** was investigated using Rat Liver Microsomes (RLMs), predicting its behavior in vivo [1].

- **Incubation Conditions:** 0.5 μM **parsaclisib** was incubated with RLMs (0.5 mg/mL) and 1 mM NADPH in PBS buffer (pH 7.4) at 37°C [1].
- **Key Findings: Parsaclisib** demonstrated **slow intrinsic clearance** ($Cl_{\text{int}} = 2.4 \mu\text{L}/\text{min}/\text{mg}$ protein) and a **long half-life** ($t_{1/2} = 571.3$ minutes) [1]. This suggests **parsaclisib** is slowly metabolized, which could support less frequent dosing in patients.

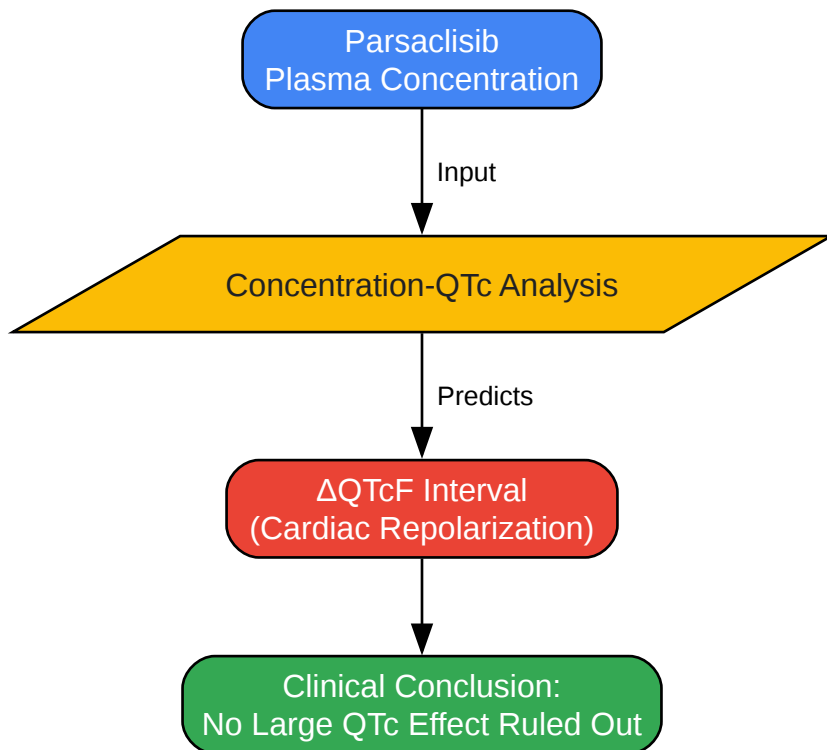
Clinical Application and Cardiac Safety

The clinical utility of therapeutic drug monitoring is underscored by pharmacokinetic and safety data from human studies.

- **Exposure and Dose Proportionality:** In clinical studies (CITADEL-101), **parsaclisib** plasma concentrations peaked at about **1 hour post-dose**, and exposure increased proportionally with doses from 5 mg to 45 mg. The terminal half-life was approximately **10 hours** at steady state [2].
- **Cardiac Safety (CITADEL-101):** A thorough QTc analysis was performed. The data ruled out a large effect on cardiac repolarization, with the upper limit of the confidence interval for ΔQTcF change

remaining well below the 10 ms threshold of concern across all doses (5 mg to 45 mg) [2].

The relationship between drug concentration and its effect on the QTc interval is crucial for safety assessment, as visualized below.



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Discussion and Conclusion

The developed UPLC-MS/MS method is a cornerstone for **parsaclisib** quantification. Its high sensitivity, precision, and rapid run time make it suitable for high-throughput applications in both preclinical and clinical settings [1]. The application of this method has provided critical insights:

- **Informed Clinical Dosing:** The slow metabolic clearance observed preclinically [1] aligns with the once-daily dosing regimens used successfully in clinical trials [2] [3].
- **Confirmed Clinical Safety:** The method enabled precise concentration measurements for robust cardiac safety analyses, confirming that **parsaclisib** does not pose a significant risk for QTc prolongation at therapeutic doses [2].

For researchers, this method provides a validated blueprint for monitoring **parsaclisib**, supporting ongoing drug development and potentially guiding therapeutic drug monitoring in the future.

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